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Compound of Interest

Compound Name:
3-Chloro-5-(trifluoromethyl)-1H-

pyrazole-4-carbaldehyde

CAS No.: 154357-44-5

Cat. No.: B585636 Get Quote

Introduction & Rationale
The development of novel insecticides is driven by the urgent need to combat resistance

against established classes like organophosphates and pyrethroids. Pyrazole derivatives have

emerged as a dominant scaffold in modern acaricides and insecticides (e.g., Fenpyroximate,

Tebufenpyrad). These compounds primarily function as Mitochondrial Electron Transport

Inhibitors (METI), specifically targeting Complex I (NADH:ubiquinone oxidoreductase).

This guide focuses on the Pyrazole Oxime Ether subclass.[1] The incorporation of an oxime

ether moiety (

) into the pyrazole scaffold offers two critical advantages:

Geometric Isomerism: The

isomerism allows for fine-tuning of the spatial fit within the ubiquinone binding pocket of
Complex I.

Hydrolytic Stability: Compared to ester linkages found in earlier pyrethroids, the oxime ether

bond provides superior stability under field conditions (UV and hydrolytic degradation).
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The synthesis of pyrazole oxime ethers typically follows a convergent pathway. This protocol

outlines the synthesis of a representative 5-trifluoromethylpyridyl-linked pyrazole oxime ether, a

scaffold known for high acaricidal activity.

Diagram 1: Synthesis Pathway

Starting Material:
Substituted Pyrazole Aldehyde

Intermediate:
Pyrazole Oxime (OH)

Condensation
(EtOH/Reflux)

Hydroxylamine HCl
(NH2OH·HCl)

Target Product:
Pyrazole Oxime Ether

Etherification
(DMF, 80°C)

Halide Linker
(e.g., 2-chloro-5-trifluoromethylpyridine)

Base Catalyst
(Cs2CO3 or NaH)
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Caption: Convergent synthesis route for pyrazole oxime ethers involving condensation followed

by nucleophilic substitution.

Protocol 1: Synthesis of Pyrazole Oxime Ether
Objective: Synthesize 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde oxime ether

derivatives.

Step 1: Oxime Formation (Condensation)

Dissolution: Dissolve 10 mmol of the pyrazole aldehyde precursor in 20 mL of ethanol.

Addition: Add 12 mmol of Hydroxylamine hydrochloride (

) and 12 mmol of Sodium Acetate (buffer).
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Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor consumption of aldehyde via TLC (Hexane:Ethyl Acetate 3:1).

Work-up: Evaporate ethanol. Add water (50 mL) and extract with Dichloromethane (

mL). Dry over anhydrous

.

Result: White/off-white solid (Intermediate Oxime). Yield typically >85%.[2]

Step 2: Etherification (Coupling)

Activation: Dissolve the Intermediate Oxime (5 mmol) in anhydrous DMF (10 mL). Add

Cesium Carbonate (

, 7.5 mmol) or Sodium Hydride (

) as a base. Stir at Room Temperature (RT) for 30 mins to generate the oximate anion.

Coupling: Dropwise add the heterocyclic halide (e.g., 2-chloro-5-(trifluoromethyl)pyridine)

(5.5 mmol).

Reaction: Heat to

for 6–8 hours.

Purification: Quench with ice water. Filter the precipitate. Recrystallize from Ethanol or purify

via Silica Gel Column Chromatography.

Validation Checkpoints:

H NMR: Verify the disappearance of the oxime

peak (approx. 10-12 ppm) and the appearance of the linker signals.

HRMS: Confirm molecular ion

.
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Biological Evaluation: Leaf-Dip Bioassay
The leaf-dip method is the industry standard for evaluating contact and stomach toxicity against

mites (Tetranychus urticae) and aphids (Aphis craccivora).

Diagram 2: Bioassay Decision Logic
Primary Screening

(500 mg/L)

Mortality > 80%?

Discard Candidate

No

Dose-Response Assay
(200, 100, 50, 20, 10 mg/L)

Yes

Probit Analysis
(Calculate LC50)

Click to download full resolution via product page

Caption: Decision tree for escalating candidate compounds from screening to quantitative

LC50 determination.

Protocol 2: Leaf-Dip Assay for Tetranychus urticae (Two-
spotted Spider Mite)
Materials:

Host Plant: Kidney bean plants (Phaseolus vulgaris) with 2 fully expanded leaves.

Solvent: Acetone or DMSO.
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Surfactant: Triton X-100 (0.1%).

Procedure:

Stock Preparation: Dissolve technical grade compound in Acetone to create a 10,000 mg/L

stock.

Dilution: Dilute with water containing 0.1% Triton X-100 to achieve serial concentrations

(e.g., 200, 100, 50, 25, 12.5 mg/L).

Infestation: Infest bean leaf discs (

cm) with 30 adult female mites. Allow to settle for 2 hours.

Application: Dip the infested leaf discs into the test solution for 5 seconds.

Drying: Place discs on wet filter paper to air dry.

Incubation: Maintain at

, 65% RH, 14:10 L:D photoperiod.

Scoring: Assess mortality at 24h and 48h. Mites are considered dead if they fail to move

appendages when prodded with a fine brush.

Data Analysis: Calculate corrected mortality using Abbott’s Formula:

Use Log-dose Probit analysis to determine

and

values.

Structure-Activity Relationship (SAR) Analysis
Data interpretation is critical for lead optimization. Based on recent literature (see References),

the following trends characterize pyrazole oxime ethers:
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Structural Component Modification Effect on Activity

Pyrazole Ring 1,3-dimethyl substitution Essential for binding affinity.

Oxime Linkage
Ether (

)

Significantly more active than

esters (

).

Linker Group (

)
5-trifluoromethyl-2-pyridyl

High Potency. Mimics

Fenpyroximate.

Linker Group (

)
Substituted Phenyl

Electron-withdrawing groups

(Cl, F, CF3) at para position

enhance activity.

Geometry -isomer

Generally 10-100x more potent

than

-isomer.

Mode of Action (MoA) Validation
To confirm the compound acts as a METI (Mitochondrial Electron Transport Inhibitor), an in

vitro mitochondrial complex I assay is required.

Protocol Summary:

Mitochondria Isolation: Isolate mitochondria from house fly (Musca domestica) thoraces via

differential centrifugation.

Assay Buffer: Phosphate buffer (pH 7.4) containing NADH (substrate) and Ubiquinone-1

(electron acceptor).

Measurement: Monitor the oxidation of NADH spectrophotometrically at 340 nm.

Inhibition: Add the candidate insecticide. A decrease in the rate of absorbance change

(compared to control) confirms Complex I inhibition.
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Reference: Use Rotenone or Fenpyroximate as a positive control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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